2-(4-methylpiperidin-1-yl)-5-nitro-N-phenylpyrimidine-4,6-diamine
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Overview
Description
2-(4-METHYLPIPERIDIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a nitro group, and a phenylpyrimidine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPIPERIDIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLPIPERIDIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The piperidine ring and phenylpyrimidine moiety can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and various catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the piperidine ring or phenylpyrimidine moiety .
Scientific Research Applications
2-(4-METHYLPIPERIDIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-METHYLPIPERIDIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylpiperidin-4-yl)-2-nitrobenzene
- 4-(4-Methylpiperidin-1-yl)-2-nitrophenol
- 2-(1-Methylpiperidin-4-yl)ethanamine
Uniqueness
Compared to similar compounds, 2-(4-METHYLPIPERIDIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H20N6O2 |
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Molecular Weight |
328.37 g/mol |
IUPAC Name |
2-(4-methylpiperidin-1-yl)-5-nitro-4-N-phenylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H20N6O2/c1-11-7-9-21(10-8-11)16-19-14(17)13(22(23)24)15(20-16)18-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H3,17,18,19,20) |
InChI Key |
JNEOOXQRNBCKAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
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